N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-naphthamide
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Overview
Description
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-naphthamide is a complex organic compound that belongs to the class of carbazole derivatives
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,3,4,9-tetrahydro-1H-carbazole, which is then functionalized to introduce the naphthamide group. The key steps include:
Formation of 2,3,4,9-tetrahydro-1H-carbazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: The carbazole derivative is then reacted with naphthoyl chloride in the presence of a base such as triethylamine to form the desired naphthamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the compound’s structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the carbazole or naphthamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield amine or alcohol derivatives.
Scientific Research Applications
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-naphthamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-tetrahydro-1H-carbazole: A precursor in the synthesis of the target compound.
Naphthamide derivatives: Compounds with similar structural features but different substituents.
Uniqueness
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-naphthamide is unique due to its specific combination of carbazole and naphthamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-naphthamide is a complex organic compound that belongs to the carbazole family. This compound has been the subject of various studies due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C24H22N2O
- Molecular Weight : 370.44 g/mol
- CAS Number : 852138-39-7
- Solubility : Soluble in methanol and dimethyl sulfoxide (DMSO), indicating good bioavailability .
This compound exhibits its biological effects through various mechanisms:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in several studies. It targets specific pathways involved in tumor growth and metastasis.
- Antimicrobial Properties : Research indicates that this compound can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation .
Anticancer Studies
A study conducted by Liu et al. evaluated carbazole derivatives for their cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. The results indicated that compounds with shorter alkyl chains at the N-position exhibited stronger cytotoxic activity. This compound was noted for its significant inhibitory effects on cell viability in these lines .
Antimicrobial Studies
The antimicrobial activity of this compound was assessed against various pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Escherichia coli | 16 | |
Pseudomonas aeruginosa | 32 |
These results indicate that the compound has potent antimicrobial properties, particularly against Gram-positive bacteria.
Anti-inflammatory Studies
In a recent investigation into the anti-inflammatory properties of carbazole derivatives, this compound demonstrated a significant reduction in pro-inflammatory cytokines in vitro. This suggests its potential role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Carbazole Core : The presence of the carbazole moiety is crucial for its anticancer and antimicrobial activities.
- Naphthamide Group : This group enhances the compound's lipophilicity and cellular uptake.
- Substituents : Variations in substituents on the carbazole and naphthamide rings can significantly affect potency and selectivity against different biological targets .
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c27-24(19-11-10-17-5-1-2-6-18(17)14-19)25-15-16-9-12-23-21(13-16)20-7-3-4-8-22(20)26-23/h1-2,5-6,9-14,26H,3-4,7-8,15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOFSVQVDGABDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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